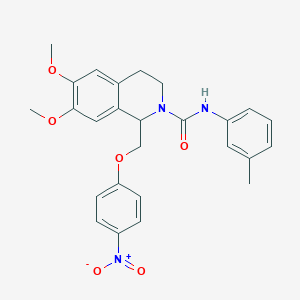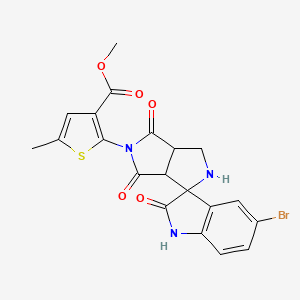
C20H16BrN3O5S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C20H16BrN3O5S is also known as N-[2-({[(1E)-5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]-4-methylbenzene-1-sulfonamide . It has a molecular weight of 490.32714 g/mol .
Molecular Structure Analysis
The structure of this compound can be represented by the SMILES string: Cc1ccc(cc1)S(=O)(=O)Nc2ccccc2NC=C3C=C(C=C(Br)C3=O)N+=O . This string provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用
Sustainable Technologies for Greenhouse Gas Reclamation
The reclamation and utilization of greenhouse gases, particularly CO2, have seen significant advancements. Innovative catalytic processes have been developed for converting CO2 into valuable chemicals and fuels, which include hydrogenation to methanol, dimethyl ether, and methane, among others. This area of research holds potential for utilizing CO2 as a resource for chemical synthesis, leveraging it for biodiesel and biogas production through biological microalgae technologies, and exploring its use as a new hydrogen storage material. The development of suitable catalysts with high activity and selectivity is crucial for enhancing the conversion processes (Yang & Wang, 2015).
Chemical Representations in Education
In the field of chemistry education, the study of chemical representations plays a vital role in enhancing students' understanding of chemical concepts. A detailed review of chemical representations in school textbooks revealed criteria for evaluating these representations, which can aid in the design of more effective educational materials. This research emphasizes the importance of accurate and comprehensible chemical representations for learning and teaching chemistry (Gkitzia, Salta, & Tzougraki, 2011).
Photocatalysis for Environmental Remediation
Recent studies have focused on graphitic carbon nitride (g-C3N4)-based heterojunction photoactive nanocomposites for environmental remediation and solar energy storage. These materials, under visible light irradiation, demonstrate superior performance in photocatalytic treatment of persistent organic pollutants and CO2 reduction. The design of such heterojunctions, combining g-C3N4 with other materials, offers insights into photocatalytic mechanisms and applications in solar cells and biosensors (Huang et al., 2018).
Catalytic Combustion of Volatile Organic Compounds
The catalytic combustion of volatile organic compounds (VOCs) to CO2, H2O, and other products presents an environmentally friendly alternative to traditional adsorption and thermal incineration methods. Research in this area explores the use of catalysts like V2O5-WO3/TiO2 for the efficient destruction of VOCs, highlighting the potential for reducing pollution and improving air quality (Everaert & Baeyens, 2004).
Electrochemical Reduction of CO2
The electrochemical reduction of CO2 to fuels and valuable chemicals is a promising strategy for carbon recycling and sustainable energy production. Copper-based catalysts, synthesized through electrochemical methods, show potential for producing multiple carbon products (C2+), addressing challenges such as low selectivity and poor stability. This area of research aims to develop cost-effective and high-performance catalysts for CO2 reduction, contributing to the broader goals of carbon neutrality and environmental sustainability (Ye, Guo, & Ma, 2021).
作用機序
Target of Action
The compound C20H16BrN3O5S is also known as Brimonidine , an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors . These receptors are part of the ocular hypotensive agent drug class that is used in the chronic treatment of glaucoma .
Mode of Action
Brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by binding preferentially at these receptors over alpha-1 receptors . This interaction results in the reduction of aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .
Biochemical Pathways
The activation of alpha-2 adrenoceptors leads to a complex Gi-coupled signaling cascade pathway . This pathway results in the inhibition of adenylate cyclase activity, reducing the levels of cAMP, and hence decreasing aqueous humor production by the ciliary body .
Pharmacokinetics
It is known that the compound is used ophthalmically to lower intraocular pressure
特性
IUPAC Name |
methyl 2-(5'-bromo-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c1-8-5-10(18(27)29-2)17(30-8)24-15(25)11-7-22-20(14(11)16(24)26)12-6-9(21)3-4-13(12)23-19(20)28/h3-6,11,14,22H,7H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVQAJLAFJINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N2C(=O)C3CNC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

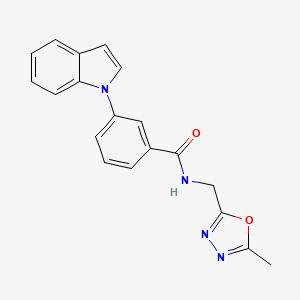


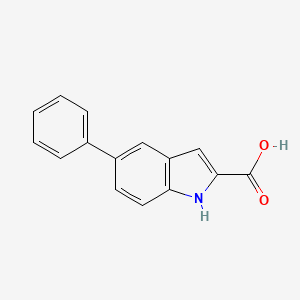

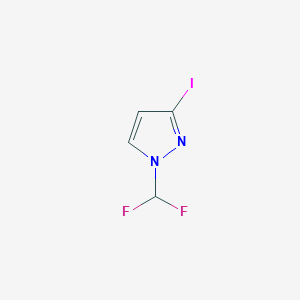
![N-(2,4-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2771630.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)
![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)
![Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine](/img/structure/B2771633.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)
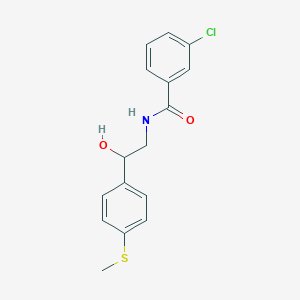
![2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B2771637.png)
